B1576857 Pilosulin 1

Pilosulin 1

Cat. No.: B1576857
Attention: For research use only. Not for human or veterinary use.
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Description

Pilosulin 1 is a defined allergenic and cytotoxic polypeptide originating from the venom of the Australian jack jumper ant, Myrmecia pilosula . This synthetic peptide is of significant interest in research for its potent biological activities, which include broad-spectrum antibacterial and antifungal properties . Its primary mechanism of action is believed to involve membrane disruption, leading to rapid loss of cell viability, a characteristic it shares with other cytolytic venom peptides . Studies have demonstrated that this compound exhibits potent cytotoxicity against a range of human cell lines, including proliferating Epstein-Barr transformed B-cells, with a potency reported to be several-fold greater than melittin, the cytotoxic peptide from honey bee venom . Research indicates that the 22 N-terminal residues are critical for this cytotoxic activity . Furthermore, this compound has shown promise in oncology research, with studies exploring its cytotoxic and potential radiosensitizing effects in breast cancer cell lines, although it did not enhance cell killing by irradiation . The peptide is characterized by its high basicity and potential to adopt an alpha-helical secondary structure, which is common among membrane-active peptides . This product is provided as a lyophilized powder for research purposes only. It is intended for use in laboratory studies and is strictly not for diagnostic, therapeutic, or human use.

Properties

bioactivity

Gram+ & Gram-, Fungi, Mammalian cells,

sequence

GLGSVFGRLARILGRVIPKVAKKLGPKVAKVLPKVMKEAIPMAVEMAKSQEEQQPQ

Origin of Product

United States

Scientific Research Applications

Cytotoxic Properties

Pilosulin 1 exhibits significant cytotoxicity towards a range of cell types, including cancerous and normal blood cells. Research indicates that it effectively inhibits the growth of tumor cells, particularly those of lymphoid and myeloid origin.

  • Mechanism of Action : this compound induces cell death through mechanisms similar to those of other cytotoxic peptides like melittin. It operates by disrupting cellular membranes, leading to rapid lysis of target cells. Flow cytometry studies have shown that this compound can kill proliferating B cells and other leukocytes within minutes, demonstrating its potential as a therapeutic agent against hematological malignancies .
  • Selectivity : Notably, this compound displays differential toxicity; it is highly effective against lymphocytes while exhibiting lower cytotoxicity towards granulocytes. This property makes it a promising candidate for selective targeting in cancer therapies, minimizing damage to non-target cells .

Potential Applications in Cancer Therapy

This compound's unique properties make it suitable for various applications in cancer treatment:

  • Recombinant Antibody Therapy : The peptide can be coupled with antibodies that recognize tumor-specific antigens. This approach enhances the specificity of cancer treatments while leveraging the cytotoxic effects of this compound. Recombinant DNA technology allows for the cloning of this compound into single-chain variable fragment (scFv) antibodies, creating targeted therapeutic agents .
  • Bone Marrow Grafting : Given its ability to selectively eliminate lymphocytes, this compound may be beneficial in bone marrow transplant procedures where lymphocyte depletion is necessary before grafting .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

StudyFocusKey Findings
Donovan et al. (1993)CytotoxicityEstablished the potent cytotoxic effects of this compound on B-cells and various tumor lines .
Flow Cytometric Analysis (1998)MechanismDemonstrated rapid cell lysis by this compound with kinetics similar to melittin; more potent against mononuclear leukocytes than granulocytes .
Recent InvestigationsTherapeutic PotentialExplored coupling with antibodies for targeted cancer therapy and its application in bone marrow grafting procedures .

Comparison with Similar Compounds

Key Findings :

  • Pilosulin 3 is the most prevalent allergen (77.7% IgE binding) but has lower cytotoxicity than this compound .
  • Pilosulin 2 lacks hemolytic activity, unlike this compound, despite shared cationic properties .

Cross-Reactivity with Solenopsis geminata (Tropical Fire Ant) Venom Proteins

Sol g Protein Cross-Reactivity with this compound Epitope Matches Clinical Cross-Reactivity (%)
Sol g 1.1 Epitopes 3 and 4 (10 aa residues) Low sequence identity 9.75%
Sol g 2.2 Epitopes 3 and 6 (11 aa residues) High risk with Pilosulin 4.1a/5a 26.82%
Sol g 3.1 Epitopes 1 and 2 (12 aa residues) Matches Pilosulin 4.1a (8 aa) 58.53%
Sol g 4.1 Epitope 2 (9 aa residues) Matches Pilosulin 4.1a (9 aa) 43.90%

Structural Insights :

  • Sol g 3.1 and 4.1 share the highest cross-reactivity due to sequence alignment with Pilosulin 4.1a .
  • Phylogenetic analysis groups Sol g 3.1 with this compound and 3.2b, explaining shared allergenic regions .

Cytotoxic Peptides from Other Hymenoptera

Peptide Source Cytotoxicity (vs. This compound) Key Differences
Melittin Honeybee (Apis mellifera) Less potent: Requires 4× higher concentration for equivalent hemolysis Linear α-helix; no disulfide bonds
Ponericin L2 Ant (Dinoponera quadriceps) Broader antimicrobial focus; negligible hemolysis Structurally similar to dermaseptin
Mastoparan Wasp (Vespa spp.) Similar kinetics but lower specificity for leukocytes Triggers mast cell degranulation

Structural and Functional Analogues

  • Melittin : Shares repetitive anionic propeptide sequences with this compound, suggesting a common evolutionary origin . Both form ion channels but differ in hemolytic efficiency .
  • Dermaseptin : Like this compound, has cationic α-helical domains but targets fungal membranes more selectively .

Preparation Methods

Natural Source Extraction and Initial Characterization

Pilosulin 1 is originally isolated from the venom of Myrmecia pilosula, a species of giant bull ant. The venom is a complex cocktail of peptidic toxins ranging from 2 to 25 kDa, with this compound being the most abundant component. Early studies identified the amino acid sequence of this compound as a 22-residue peptide (SEQ ID NO:2), which has been extensively characterized for its cytotoxic properties.

Solid-Phase Peptide Synthesis (SPPS)

The primary method for preparing this compound in research and therapeutic contexts is chemical synthesis using solid-phase peptide synthesis (SPPS), particularly the Fmoc (9-fluorenyl methoxycarbonyl) strategy. This method allows for precise control over the peptide sequence and facilitates the production of high-purity peptides.

Key steps in SPPS for this compound:

  • Resin and Scale: The peptide is synthesized on a Rink Amide resin, which allows for C-terminal amidation, a modification present in native this compound. Typical synthesis scale is around 100 μmol.

  • Coupling Cycle: Automated microwave-assisted peptide synthesizers (e.g., CEM Liberty Blue) are used with rapid coupling cycles involving:

    • 2 minutes coupling at 90°C
    • 1 minute deprotection at 90°C
    • Associated washes and liquid handling for efficiency
  • Reagents: A fivefold excess of Fmoc-protected amino acids, ethyl cyanohydroxyiminoacetate (Oxyma) as an additive, and diisopropylcarbodiimide (DIC) as the coupling agent are employed to ensure high coupling efficiency and minimize side reactions.

  • Cleavage and Deprotection: After synthesis, the peptide is cleaved from the resin and side-chain protecting groups removed using a trifluoroacetic acid (TFA)-based cleavage cocktail (TFA/triisopropylsilane/water in 95:2.5:2.5 ratio) for 2 hours at room temperature.

  • Workup: The crude peptide is precipitated with diethyl ether and lyophilized to yield a dry powder.

  • Purification: Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a gradient of acetonitrile (ACN) and 0.1% TFA is employed to purify this compound to ≥95% purity.

  • Characterization: Mass spectrometry (MS) confirms the molecular weight, and analytical UPLC verifies purity.

Step Conditions/Details Outcome
Resin Protide Rink Amide resin C-terminal amidation
Coupling 2 min at 90°C, 5x excess Fmoc-AA, Oxyma, DIC Efficient chain elongation
Deprotection 1 min at 90°C Removal of Fmoc groups
Cleavage TFA/triisopropylsilane/H2O (95:2.5:2.5), 2 h RT Side chain deprotection & cleavage
Purification RP-HPLC, 20-40% ACN gradient ≥95% pure peptide
Characterization MS and UPLC Confirm identity and purity

Oxidative Folding and Dimerization

This compound exists as a dimer linked by disulfide bonds formed between cysteine residues. Proper folding and dimerization are critical for its biological activity.

  • Dimer Formation: The reduced monomeric chains are mixed in equimolar ratios at pH 8.0 to promote disulfide bond formation.

  • Oxidation Methods: Two main methods are used:

    • Dimethyl sulfoxide (DMSO) oxidation: The reduced peptide is dissolved in DMSO, which facilitates the formation of correct disulfide bonds.
    • Guanidinium hydrochloride (GnHCl) assisted oxidation: The reduced peptide is dissolved in 6 M GnHCl and diluted with ammonium bicarbonate buffer (0.2 M, pH 8.0) to a final concentration of 2 mM peptide and 1 M GnHCl, then stirred at room temperature for 48 hours in an open vessel to allow air oxidation.
  • Product Analysis: The oxidation reaction typically yields a single major product corresponding to the correctly folded dimer, confirmed by RP-HPLC co-elution with natural venom toxin and mass spectrometry (expected mass ~1577 Da for the dimer).

Oxidation Method Conditions Outcome
DMSO oxidation Peptide dissolved in DMSO, room temperature Correct disulfide bond formation
GnHCl oxidation 6 M GnHCl dilution to 1 M GnHCl, pH 8.0, 48 h RT High yield of dimeric peptide
Analysis RP-HPLC and MS Confirmation of correct folding

Recombinant DNA-Based Production

Though less detailed in the literature, recombinant DNA technology has been employed to clone the gene encoding this compound into DNA vectors. This enables the production of this compound or its active fragments fused to antibody fragments (e.g., single chain Fv antibodies) for targeted therapeutic applications.

  • Gene Cloning: The DNA sequence encoding this compound has been cloned into expression vectors.

  • Expression Systems: These can include bacterial or eukaryotic systems for peptide expression.

  • Purification: Recombinant peptides are purified using chromatographic methods.

  • Advantages: This method allows for the production of recombinant polypeptides that may include only the minimal cytotoxic portion of this compound, potentially enhancing specificity and reducing side effects.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Natural Venom Extraction Isolation from M. pilosula venom Natural peptide with native modifications Limited quantity, complex mixture
Solid-Phase Peptide Synthesis (SPPS) Automated Fmoc chemistry, microwave-assisted High purity, sequence control Costly for large scale
Oxidative Folding & Dimerization DMSO or GnHCl oxidation to form disulfide bonds Correct folding, biologically active Time-consuming (up to 48 h)
Recombinant DNA Expression Cloning into vectors, expression in host cells Scalable, allows fusion proteins Requires molecular biology expertise

Research Findings on Preparation Efficiency and Peptide Activity

  • Yield: SPPS followed by purification yields approximately 7.1% of pure peptide relative to starting resin scale.

  • Purity: RP-HPLC purification achieves ≥95% purity, critical for biological assays.

  • Structural Confirmation: Mass spectrometry confirms the expected molecular weight, ensuring correct synthesis.

  • Biological Activity: Properly folded and dimerized this compound exhibits potent cytotoxicity against cancer cells, with differential toxicity towards lymphocytes versus granulocytes.

  • Kinetics: this compound kills cells rapidly at physiological temperature (37°C), with complete cell death observed within 2 minutes at 1.5–3 μM concentrations.

Q & A

Basic Research Questions

Q. How can researchers design experiments to characterize the structural and functional properties of Pilosulin 1?

  • Methodological Approach :

  • Utilize sequence alignment tools (e.g., BLAST, Clustal Omega) to compare this compound with homologous peptides like melittin and PLP family members, focusing on conserved domains and residue variations .
  • Employ structural modeling (e.g., AlphaFold, Rosetta) to predict tertiary structures and identify functional motifs (e.g., signal peptide cleavage sites, enzymatic domains) .
  • Validate predictions using mass spectrometry for post-translational modifications and circular dichroism for secondary structure confirmation .

Q. What are the key considerations for assessing this compound’s cytotoxicity in vitro?

  • Methodological Approach :

  • Select cell lines with varying sensitivity (e.g., MCF-7 vs. MDA-MB-231 for breast cancer studies) and standardize treatment conditions (e.g., dose range: 0.01–10 μM, exposure time: 24–72 hrs) .
  • Include positive controls (e.g., doxorubicin) and negative controls (vehicle-only treatments) to contextualize cytotoxicity data .
  • Use assays like MTT/WST-1 for viability and flow cytometry for apoptosis/necrosis quantification .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivities (e.g., cytotoxic vs. radioprotective effects) be resolved?

  • Methodological Approach :

  • Conduct dose-response studies to identify biphasic effects (e.g., low-dose radioprotection vs. high-dose cytotoxicity) and validate using clonogenic assays .
  • Compare cell-type specificity by testing across multiple cancer/non-cancer models (e.g., primary cells vs. immortalized lines) to rule out context-dependent outcomes .
  • Perform mechanistic studies (e.g., RNA-seq, ROS detection) to dissect pathways like oxidative stress modulation or membrane disruption .

Q. What strategies optimize the recombinant expression and purification of this compound for functional studies?

  • Methodological Approach :

  • Use heterologous systems (e.g., E. coli with codon optimization, yeast with secretion tags) to overcome toxicity issues. Verify solubility via SDS-PAGE and Western blot .
  • Apply affinity chromatography (e.g., His-tag purification) followed by RP-HPLC for high-purity isolates. Confirm bioactivity via hemolytic assays or patch-clamp electrophysiology .

Q. How can researchers integrate multi-omics data to elucidate this compound’s biosynthetic pathway and ecological role?

  • Methodological Approach :

  • Combine venom gland transcriptomics (to identify precursor mRNAs) with peptidomics (to detect mature peptides) .
  • Use phylogenetic analysis to trace evolutionary relationships with other ant venoms (e.g., PLP family) and predict ecological adaptations .
  • Validate hypotheses via CRISPR/Cas9 knockout models in venom-producing organisms to assess functional redundancy .

Methodological Frameworks for Contradiction Analysis

Q. What statistical frameworks are appropriate for reconciling conflicting data on this compound’s therapeutic potential?

  • Methodological Approach :

  • Apply meta-analysis to aggregate data from independent studies, adjusting for variables like cell type, dosage, and assay sensitivity .
  • Use Bayesian inference to quantify uncertainty in contradictory results and identify parameters requiring replication (e.g., IC50 values across models) .

Q. How should researchers apply the PICOT framework to clinical studies involving this compound derivatives?

  • Methodological Approach :

  • Define Population (e.g., triple-negative breast cancer patients), Intervention (e.g., this compound-loaded nanoparticles), Comparison (e.g., standard chemotherapy), Outcome (e.g., progression-free survival), and Time (e.g., 12-month follow-up) .
  • Align preclinical data (e.g., murine xenograft efficacy) with clinical trial phases to ensure translational relevance .

Data Presentation and Reproducibility Guidelines

Q. What are the best practices for reporting this compound’s bioactivity data to ensure reproducibility?

  • Methodological Approach :

  • Follow MIAME (Microarray) or MIAPE (Proteomics) standards for omics data. Include raw data (e.g., mass spectra, sequencing reads) in public repositories .
  • Provide detailed protocols for venom extraction, peptide purification, and bioassays, including batch-specific variability (e.g., LC50 ranges) .

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